2-(trifluoromethyl)spiro[3.3]heptan-2-ol
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Overview
Description
2-(trifluoromethyl)spiro[33]heptan-2-ol is a chemical compound with the molecular formula C8H11F3O It is characterized by a spirocyclic structure, which includes a trifluoromethyl group attached to a heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)spiro[3.3]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-(trifluoromethyl)spiro[3.3]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)spiro[3.3]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)spiro[3.3]heptane: Lacks the hydroxyl group, resulting in different chemical reactivity.
2-(trifluoromethyl)spiro[3.3]octan-2-ol: Contains an additional carbon in the ring system, affecting its steric properties.
2-(trifluoromethyl)cyclohexanol: Similar functional groups but different ring structure, leading to distinct chemical behavior.
Uniqueness
2-(trifluoromethyl)spiro[3.3]heptan-2-ol is unique due to its spirocyclic structure combined with a trifluoromethyl group and a hydroxyl group. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2303463-78-5 |
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Molecular Formula |
C8H11F3O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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